molecular formula C16H15ClN2O4 B2759977 ethyl 2-[3-(anilinocarbonyl)-5-chloro-2-oxo-1(2H)-pyridinyl]acetate CAS No. 339028-37-4

ethyl 2-[3-(anilinocarbonyl)-5-chloro-2-oxo-1(2H)-pyridinyl]acetate

Cat. No.: B2759977
CAS No.: 339028-37-4
M. Wt: 334.76
InChI Key: ITOSFUFVYDLYOR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains an ethyl group (C2H5), a 2-oxo-1(2H)-pyridinyl group which is a pyridine ring with a carbonyl group at the 2-position, a 5-chloro group which is a chlorine atom at the 5-position of the pyridine ring, and an anilinocarbonyl group which is a carbonyl group attached to an aniline group .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Ethyl 2,4-dioxoalkanoates, similar in structure to the compound , have been utilized in chemoselective reactions to produce γ-oxo-acrylates. These reactions involve a reduction followed by pyrrolidine elimination, highlighting the compound's potential as a versatile intermediate in organic synthesis (Manfredini, 1988).
  • Research into ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate showcases the reactivity of similar compounds towards electrophilic reagents, further demonstrating the compound's utility in synthesizing pyridopyridazines and oxadiazolopyridines (Elnagdi et al., 1988).

Antimicrobial Activities

  • Compounds structurally related to ethyl 2-[3-(anilinocarbonyl)-5-chloro-2-oxo-1(2H)-pyridinyl]acetate have been synthesized and tested for antimicrobial activity, showing effectiveness against both bacterial and fungal isolates. This indicates the potential application of such compounds in developing new antimicrobial agents (Wardkhan et al., 2008).

Analgesic and Anti-inflammatory Activities

  • A study on ethyl 2-[3-(1-phenoxy(methoxy)carbonyl-4-aryl-(alkyl)-1,4-dihydropyridyl)]acetates revealed superior analgesic and anti-inflammatory activities compared to reference drugs. This research underscores the compound's relevance in exploring new therapeutic agents (Agudoawu & Knaus, 2000).

Crystal Structure Analysis

  • The detailed crystal structure analysis of compounds like dabigatran etexilate tetrahydrate, which shares structural motifs with the compound of interest, offers insights into the molecular geometry, hydrogen bonding, and supramolecular architecture. Such studies are crucial for understanding the physicochemical properties and potential pharmaceutical applications (Liu et al., 2012).

Green Chemistry Approaches

  • Research focusing on greener synthesis methods for producing benzimidazole derivatives, employing environmentally-friendly reagents like hydrogen peroxide, exemplifies the compound's role in sustainable chemistry practices (Sweeney et al., 2017).

Advanced Synthetic Applications

  • The compound has also been used in multi-component reactions (MCRs) to create trifluoromethylated pyrano[4,3-b]pyrans, showcasing its versatility in synthesizing complex heterocyclic structures with potential applications in pharmaceuticals and agrochemicals (Wang et al., 2012).

Properties

IUPAC Name

ethyl 2-[5-chloro-2-oxo-3-(phenylcarbamoyl)pyridin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4/c1-2-23-14(20)10-19-9-11(17)8-13(16(19)22)15(21)18-12-6-4-3-5-7-12/h3-9H,2,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITOSFUFVYDLYOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(C=C(C1=O)C(=O)NC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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